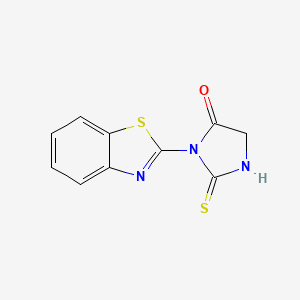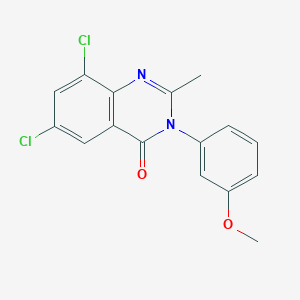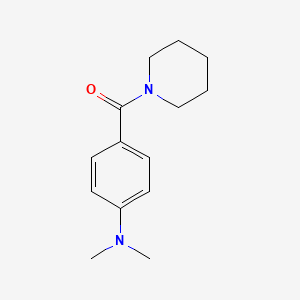![molecular formula C16H11BrO3 B5813345 (3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one](/img/structure/B5813345.png)
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a methylfuran group attached to a furanone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the furanone ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound with a bromine atom and a methyl ether group, used in organic synthesis.
Uniqueness
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one is unique due to its combination of a bromophenyl group and a methylfuran group attached to a furanone core This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-10-2-7-14(19-10)8-12-9-15(20-16(12)18)11-3-5-13(17)6-4-11/h2-9H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMXXBMQWEZJS-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)
![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)
![(5Z)-5-{[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5813297.png)
![Benzoic acid, 2-[(phenylmethyl)thio]-, methyl ester](/img/structure/B5813304.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
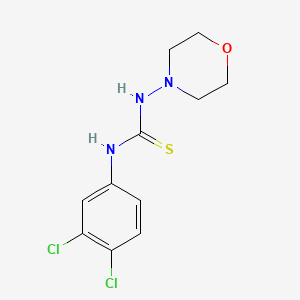
![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
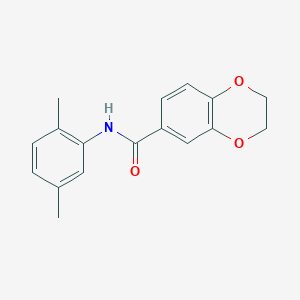
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
